molecular formula C14H19N3 B3357806 3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile CAS No. 75426-49-2

3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile

Cat. No.: B3357806
CAS No.: 75426-49-2
M. Wt: 229.32 g/mol
InChI Key: TUARVANAKBQHJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C14H19N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 4-methylphenyl group attached to the piperazine ring and a propanenitrile group.

Preparation Methods

The synthesis of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-methylphenylpiperazine with a suitable nitrile compound. One common method is the reaction of 4-methylphenylpiperazine with acrylonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as hydroxyl or amino groups using appropriate reagents and conditions.

Scientific Research Applications

3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and affecting neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood, perception, and behavior. The exact molecular pathways involved depend on the specific receptors and neurotransmitters targeted by the compound .

Comparison with Similar Compounds

3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile can be compared with other similar compounds, such as:

    4-Methylpiperazine: A simpler derivative of piperazine with a methyl group attached to the nitrogen atom.

    4-(4-Methylphenyl)piperazine: A compound with a similar structure but lacking the propanenitrile group.

    3-(4-Methylpiperazin-1-yl)propanoic acid: A compound with a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its combination of the 4-methylphenyl and propanenitrile groups, which confer specific chemical and biological properties that are distinct from those of its analogs .

Properties

IUPAC Name

3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-3-5-14(6-4-13)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUARVANAKBQHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293074
Record name 3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75426-49-2
Record name NSC87115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[4-(4-methylphenyl)piperazin-1-yl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.